1-[(2E)-3-Phenylprop-2-en-1-yl]piperidin-3-amine is a tertiary amine compound containing both a piperidine ring and a phenylpropenyl group. It has been identified as an intermediate in the synthesis of various biologically active compounds. [, , ] There is limited information specifically regarding its natural source or classification beyond its chemical structure.
1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine is a significant organic compound with the molecular formula and a molecular weight of 216.32 g/mol. This compound is classified as a piperidine derivative, which is known for its diverse biological activities and applications in medicinal chemistry. The compound's structure features a piperidine ring substituted with an allylic phenylpropene side chain, making it of interest for various synthetic and therapeutic applications.
The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine can be achieved through several methodologies, primarily focusing on the formation of the piperidine ring and the introduction of the phenylpropene moiety.
A common synthetic route involves:
The molecular structure of 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine can be represented by its IUPAC name and structural formula:
Property | Value |
---|---|
Molecular Formula | C14H20N2 |
Molecular Weight | 216.32 g/mol |
InChI | InChI=1S/C14H20N2/c15... |
InChI Key | LVFPFFFVCNIRQX-XBXARRHUSA-N |
Canonical SMILES | C1CC(CN(C1)C/C=C/C2=CC=CC=C2)N |
This data highlights the compound's unique characteristics, including its functional groups and stereochemistry.
1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine can participate in various chemical reactions:
Common reagents used in these reactions include:
The choice of reagents significantly influences the reaction pathway and product distribution.
The mechanism of action for 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine relates to its interactions at the molecular level:
Data on specific interactions remains limited but suggests a pathway for further exploration in pharmacological studies.
The physical properties of 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine include:
These properties are crucial for determining suitable applications and handling procedures in laboratory settings.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: